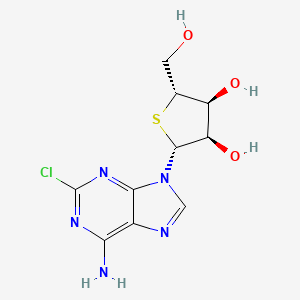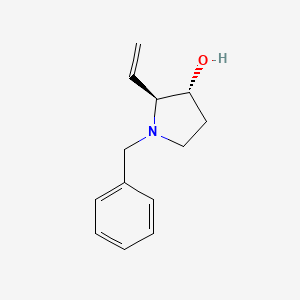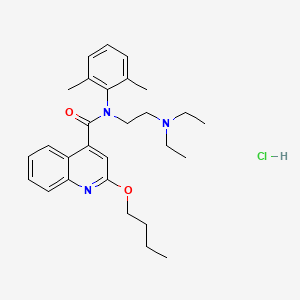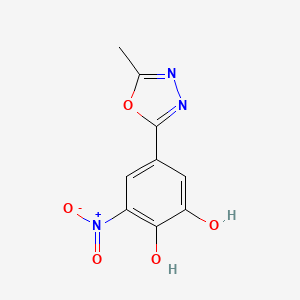
2-Hydroxy-4-(5-methyl-1,3,4-oxadiazol-2(3H)-ylidene)-6-nitrocyclohexa-2,5-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-3-NITROBENZENE-1,2-DIOL is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of both nitro and hydroxyl groups on the benzene ring, along with the oxadiazole moiety, imparts unique chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring . The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid, while the hydroxyl groups can be introduced through hydrolysis reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .
化学反应分析
Types of Reactions
5-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-3-NITROBENZENE-1,2-DIOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of ethers or esters.
科学研究应用
5-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-3-NITROBENZENE-1,2-DIOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials such as polymers and dyes
作用机制
The mechanism of action of 5-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-3-NITROBENZENE-1,2-DIOL involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
5-Methyl-1,3,4-oxadiazol-2-yl compounds: These compounds share the oxadiazole ring but may have different substituents, leading to variations in their chemical and biological properties
N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides: These compounds contain both oxadiazole and thiazole rings, offering a broader range of biological activities.
Uniqueness
5-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-3-NITROBENZENE-1,2-DIOL is unique due to the presence of both nitro and hydroxyl groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
923288-14-6 |
|---|---|
分子式 |
C9H7N3O5 |
分子量 |
237.17 g/mol |
IUPAC 名称 |
5-(5-methyl-1,3,4-oxadiazol-2-yl)-3-nitrobenzene-1,2-diol |
InChI |
InChI=1S/C9H7N3O5/c1-4-10-11-9(17-4)5-2-6(12(15)16)8(14)7(13)3-5/h2-3,13-14H,1H3 |
InChI 键 |
AIFWXKZMJMOBNN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(O1)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one](/img/structure/B12905506.png)
![Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12905515.png)
![3,4,4,8-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12905523.png)
![5'-Deoxy-5'-[(ethoxycarbonyl)amino]adenosine](/img/structure/B12905532.png)
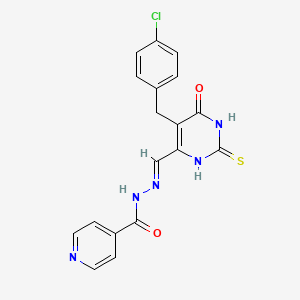
![2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid](/img/structure/B12905548.png)
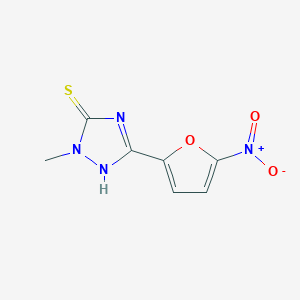
![Furo[2,3-d]pyrimidin-2(3H)-one, 6-(1-hexynyl)-3-methyl-](/img/structure/B12905551.png)
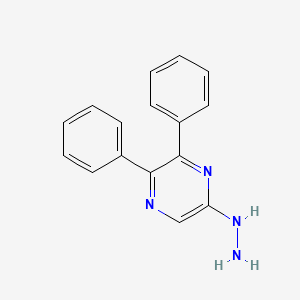
![6a-Phenyldihydrofuro[2,3-b]furan-2,5(3H,4H)-dione](/img/structure/B12905558.png)
